2-Chloro-3-fluoropyridine-4-boronic acid chemical properties
2-Chloro-3-fluoropyridine-4-boronic acid chemical properties
An In-Depth Technical Guide to 2-Chloro-3-fluoropyridine-4-boronic acid: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
2-Chloro-3-fluoropyridine-4-boronic acid has emerged as a pivotal building block in modern synthetic and medicinal chemistry. Its unique trifunctional nature—possessing a nucleophilic boronic acid, an electrophilic chloride, and an electron-withdrawing fluorine on a pyridine scaffold—offers chemists a versatile tool for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to support researchers and drug development professionals in leveraging this reagent to its full potential.
Introduction and Strategic Value
In the landscape of drug discovery, heteroaromatic scaffolds are of paramount importance, with the pyridine ring being a privileged structure in numerous FDA-approved therapeutics. The strategic placement of functional groups on this ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.[1][2] 2-Chloro-3-fluoropyridine-4-boronic acid is a highly valuable reagent because it introduces a fluorinated and chlorinated pyridine moiety, which can significantly influence a compound's biological activity and pharmacokinetic profile.[1][3] This guide delves into the core attributes of this compound, providing an authoritative resource for its effective application.
Physicochemical and Structural Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application. 2-Chloro-3-fluoropyridine-4-boronic acid is typically a solid at room temperature, and its key identifiers and properties are summarized below.
Core Data Summary
| Property | Value | Source(s) |
| IUPAC Name | (2-chloro-3-fluoro-4-pyridinyl)boronic acid | [4] |
| CAS Number | 937595-71-6 | [4][5] |
| Molecular Formula | C₅H₄BClFNO₂ | [4][5] |
| Molecular Weight | 175.35 g/mol | [4][5] |
| Canonical SMILES | B(C1=C(C(=NC=C1)Cl)F)(O)O | [4] |
| InChIKey | ZXGCWGYBIXCFMP-UHFFFAOYSA-N | [4] |
| Appearance | Solid (form) |
Chemical Structure
The structural arrangement of the chloro, fluoro, and boronic acid groups on the pyridine ring dictates the molecule's reactivity.
Caption: Structure of 2-Chloro-3-fluoropyridine-4-boronic acid.
Synthesis and Purification Strategies
The synthesis of substituted pyridinylboronic acids is a well-documented field, typically relying on one of several major pathways. The most common approach involves a halogen-metal exchange followed by borylation.
General Synthetic Workflow
The synthesis of 2-Chloro-3-fluoropyridine-4-boronic acid generally begins with a suitably substituted pyridine precursor. A common strategy involves the deprotonation of a pyridine ring using a strong base like lithium diisopropylamide (LDA) or n-butyllithium, followed by quenching the resulting organolithium species with a boron electrophile, such as triisopropyl borate.[6]
Caption: Generalized workflow for the synthesis of a pyridinylboronic acid.
This multi-step process requires rigorous control of reaction conditions, particularly temperature, to prevent side reactions.[6] Purification is often achieved via recrystallization or column chromatography to ensure the high purity required for subsequent coupling reactions.
Chemical Reactivity and Core Applications
The primary utility of 2-Chloro-3-fluoropyridine-4-boronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[7] This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[8][9]
The Suzuki-Miyaura Coupling Mechanism
The catalytic cycle is a well-established, three-step process involving a palladium catalyst.[8][9]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide).
-
Transmetalation : The boronic acid, activated by a base, transfers its pyridinyl group to the palladium(II) complex. This is a crucial step where the C-B bond is exchanged for a C-Pd bond.
-
Reductive Elimination : The two organic moieties on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, allowing the cycle to continue.
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
The presence of both chloro and fluoro substituents on the pyridine ring can influence the electronic properties and, consequently, the reactivity of the boronic acid in the transmetalation step.[10] While the boronic acid is the primary reactive site, the C-Cl bond can also participate in coupling under different, more forcing conditions, highlighting the compound's dual reactivity potential.[10]
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 2-Chloro-3-fluoropyridine-4-boronic acid with a generic aryl bromide. Optimization may be required based on the specific substrate.
Materials:
-
2-Chloro-3-fluoropyridine-4-boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[8]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)[11]
-
Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)[8]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial), add the aryl bromide (1.0 equiv.), 2-Chloro-3-fluoropyridine-4-boronic acid (1.2 equiv.), and the base (2.0 equiv.).[11]
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent & Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent mixture, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[8]
-
Reaction : Heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C).[8][11] Monitor the reaction's progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1][11]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[1]
Safety, Handling, and Storage
Proper handling of all chemical reagents is critical for ensuring laboratory safety. 2-Chloro-3-fluoropyridine-4-boronic acid should be handled in accordance with its Safety Data Sheet (SDS).
-
Hazards : The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13]
-
Handling : Use in a well-ventilated area or under a chemical fume hood.[12][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[12][15] Avoid breathing dust and prevent contact with skin and eyes.[12]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid :
-
Skin Contact : Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[15]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12][15]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[15]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[15]
-
Conclusion
2-Chloro-3-fluoropyridine-4-boronic acid is a potent and versatile synthetic intermediate. Its value is anchored in its ability to participate reliably in Suzuki-Miyaura cross-coupling reactions, enabling the streamlined synthesis of complex, fluorinated pyridine-containing molecules. For researchers in pharmaceutical and agrochemical development, mastering the application of this reagent provides a direct route to novel chemical entities with potentially enhanced biological properties. The protocols and data presented in this guide offer a solid foundation for the successful integration of this building block into advanced synthetic programs.
References
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PubChem. (n.d.). 2-Chloro-3-fluoropyridine-4-boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Arkat USA, Inc. (2008). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC. Retrieved from [Link]
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The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
- Google Patents. (2015). CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.
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Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
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Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]
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Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Retrieved from [Link]
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Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]
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ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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